molecular formula C10H8BrClO2 B2619989 (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 2227853-01-0

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2619989
CAS No.: 2227853-01-0
M. Wt: 275.53
InChI Key: MWCQYJDHVHNINE-NKWVEPMBSA-N
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Description

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 1314789-82-6 ) is a chiral cyclopropane carboxylic acid of high interest in advanced chemical research and development. Its molecular formula is C10H8BrClO2 . This compound serves as a critical synthetic intermediate and building block in medicinal chemistry and agrochemistry. The (1R,2R) absolute stereochemistry of the cyclopropane ring is particularly significant, as established structure-activity relationship (SAR) studies on analogous pyrethroid insecticides reveal that the (1R,2R) configuration is essential for high insecticidal activity . The presence of both bromo and chloro substituents on the phenyl ring offers versatile sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for screening . This acid is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,2R)-2-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCQYJDHVHNINE-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of functionalized cyclopropane compounds.

Scientific Research Applications

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and halogen substituents can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Cyclopropane Carboxylic Acids

Halogenation significantly impacts physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 4-Bromo-3-chlorophenyl C₁₀H₉BrClO₂ 276.54 N/A* High lipophilicity; potential bioactive scaffold
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl C₁₀H₉ClO₂ 196.63 1181230-38-5 Lower steric hindrance; used in chiral resolution studies
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid 4-Chloro-2-fluorophenyl C₁₀H₈ClFO₂ 214.62 869970-64-9 Enhanced polarity due to fluorine; predicted pKa = 3.81

Key Findings :

  • Lipophilicity: The target compound’s bromo and chloro groups increase logP compared to mono-halogenated analogs, suggesting improved membrane permeability .

Heterocyclic and Non-Halogenated Analogs

Replacing the halogenated phenyl ring with heterocycles or simpler aromatic systems alters solubility and electronic properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid Furan-3-yl C₉H₁₀O₃ 178.18 1446486-81-2 Reduced lipophilicity; potential solubility in polar solvents
rac-(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride Pyridin-4-yl C₉H₁₀ClNO₂ 199.63 4904-18-1 Basic nitrogen improves water solubility; used in ion-channel studies

Key Findings :

  • Solubility : Heterocyclic analogs (e.g., pyridin-4-yl) exhibit higher aqueous solubility due to polar functional groups, contrasting with the hydrophobic halogenated phenyl group .
  • Bioactivity: Anti-inflammatory activity has been reported for cyclopropane carboxylic acids with unsaturated side chains (e.g., 6-bromonona-3,5-dien-1-yl), suggesting the target compound’s bromine may enhance similar pathways .

Non-Cyclopropane Carboxylic Acids

Replacing the cyclopropane ring with larger carbocycles modifies ring strain and conformational flexibility:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid Cyclobutane C₁₁H₁₁ClO₂ 210.65 50921-39-6 Reduced ring strain; lower reactivity in ring-opening reactions
1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile Cyclohexane C₁₃H₁₄ClN 219.70 N/A Increased flexibility; used as a nitrile precursor

Key Findings :

  • Ring Strain : The cyclopropane core in the target compound introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to cyclobutane or cyclohexane derivatives .

Biological Activity

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for exploring its therapeutic applications.

  • Molecular Formula : C10_{10}H8_{8}BrClO2_2
  • Molecular Weight : 275.53 g/mol
  • CAS Number : 1314789-82-6
  • Purity : Typically above 95% for research purposes

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, antibacterial properties, and receptor interactions.

Cytotoxicity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example:

  • A375 (human melanoma) : IC50_{50} = 5.7 μM
  • A549 (human lung adenocarcinoma) : No significant cytotoxicity observed.

These findings suggest that the compound may be effective in targeting specific types of cancer while sparing normal cells.

Antibacterial Activity

The compound has also shown promising antibacterial properties:

  • In vitro studies demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound inhibits growth factors such as VEGF and bFGF in endothelial cells.
  • Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Melanoma Cells :
    • Objective: To evaluate the cytotoxic effects on melanoma cell lines.
    • Findings: The compound induced apoptosis in A375 cells with a significant reduction in cell viability at concentrations above 5 μM.
  • Antibacterial Efficacy Study :
    • Objective: To assess antibacterial activity against clinical isolates.
    • Findings: Showed a minimum inhibitory concentration (MIC) of 20 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

Data Tables

Activity TypeCell Line/OrganismIC50_{50} / MICNotes
CytotoxicityA375 (melanoma)5.7 μMInduces apoptosis
CytotoxicityA549 (lung adenocarcinoma)>10 μMNo significant effect
AntibacterialStaphylococcus aureus20 μg/mLEffective against clinical isolates
AntibacterialEscherichia coli25 μg/mLFurther studies required

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